Lipophilicity Differentiation: 4-Phenoxyphenyl vs. 4-Methoxyphenyl and 4-Fluorophenyl 7-Substituted Analogs
The 4-phenoxyphenyl substituent at position 7 of CAS 320416-11-3 imparts substantially higher computed lipophilicity (XLogP3-AA = 3.4) compared to the 4-methoxyphenyl analog (computed XLogP ≈ 1.9) and the 4-fluorophenyl analog (computed XLogP ≈ 2.2) [1]. This ~1.2–1.5 log unit increase translates to a >10-fold higher predicted partition coefficient, which can materially affect membrane permeability, non-specific protein binding, and solubility in aqueous assay buffers [1]. Researchers requiring a more lipophilic probe within the triazolopyrimidine series should select the 4-phenoxyphenyl derivative over the methoxy or fluoro congeners.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 |
| Comparator Or Baseline | 4-(7-(4-methoxyphenyl) analog: XLogP ≈ 1.9; 7-(4-fluorophenyl) analog: XLogP ≈ 2.2 |
| Quantified Difference | ΔXLogP = +1.5 vs. methoxy analog; +1.2 vs. fluoro analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release); experimental log P/log D not publicly available for these specific compounds |
Why This Matters
Procurement of the correct 7-aryl analog is essential for maintaining the intended lipophilicity profile in cell-based assays, as even a 1-log unit difference can alter cell permeability and intracellular target engagement.
- [1] PubChem Compound Summary for CID 1476936 (4-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine); PubChem entries for 4-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine and 7-(4-fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine. View Source
